molecular formula C18H17NOS B1244999 Norketotifen CAS No. 34580-20-6

Norketotifen

Numéro de catalogue: B1244999
Numéro CAS: 34580-20-6
Poids moléculaire: 295.4 g/mol
Clé InChI: IYSYPCSSDZBWHN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Norketotifen is a biologically active demethylated metabolite of ketotifen. It shares similar potency as ketotifen as an antihistamine H1 medication and a mast cell stabilizer. it is devoid of the severe sedative effects of ketotifen, potentially allowing for higher doses to be administered without sedation as a limiting factor . This compound is currently undergoing clinical trials and is not yet approved for use .

Mécanisme D'action

Target of Action

Norketotifen is a biologically active demethylated metabolite of ketotifen . It primarily targets the Histamine H1 receptor and acts as an antihistamine H1 medication . It also functions as a mast cell stabilizer . These cells play a crucial role in allergic reactions, and their stabilization can help manage allergic responses.

Mode of Action

This compound interacts with its targets by inhibiting the release of the pro-inflammatory cytokine TNF-α in a dose-dependent manner . This interaction results in a reduction of inflammation, which is beneficial in conditions like influenza and other respiratory viral infections .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the inhibition of the release of pro-inflammatory cytokines, particularly TNF-α . This action can lead to a reduction in inflammation and potentially alleviate symptoms of diseases characterized by excessive inflammation, such as influenza .

Pharmacokinetics

This compound is a metabolite of ketotifen . After administration of ketotifen, the levels of this compound were found to be much higher than ketotifen relative to the IC50s of the compounds against Plasmodium falciparum in vitro . This suggests that the antimalarial activity of ketotifen in mice is mediated through this compound .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting the release of pro-inflammatory cytokines, this compound can potentially alleviate symptoms of diseases characterized by excessive inflammation . In addition, it has shown promising potential as an antimalarial drug .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that this compound is currently undergoing clinical trials , and these trials may provide more insights into the environmental factors influencing its action.

Analyse Biochimique

Biochemical Properties

Norketotifen plays a significant role in biochemical reactions, particularly in its interaction with histamine H1 receptors. It acts as an antagonist to these receptors, thereby inhibiting the action of histamine, which is responsible for allergic reactions . Additionally, this compound has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α, indicating its potential anti-inflammatory properties . The compound interacts with various enzymes and proteins, including those involved in the metabolism of ketotifen to this compound .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to reduce the release of pro-inflammatory cytokines in immune cells, thereby modulating the inflammatory response . This compound also affects the function of mast cells by stabilizing them and preventing the release of histamine and other inflammatory mediators . This stabilization helps in reducing allergic symptoms and inflammation.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its antagonistic action on histamine H1 receptors . By binding to these receptors, this compound prevents histamine from exerting its effects, thereby reducing allergic reactions and inflammation . Additionally, this compound inhibits the release of pro-inflammatory cytokines by interfering with signaling pathways that lead to their production . This dual action on histamine receptors and cytokine release makes this compound a potent anti-inflammatory agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can decrease due to degradation over extended periods . Long-term studies have shown that this compound maintains its anti-inflammatory and antihistamine properties, although the extent of its effects may vary depending on the duration of exposure and the specific conditions of the study .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces allergic reactions and inflammation without causing significant sedation . At higher doses, some adverse effects, such as mild sedation, have been observed . The therapeutic window for this compound is relatively wide, allowing for effective treatment at doses that minimize adverse effects .

Metabolic Pathways

This compound is primarily metabolized in the liver, where it is formed from ketotifen through demethylation . The metabolic pathway involves various enzymes, including cytochrome P450 enzymes, which facilitate the conversion of ketotifen to this compound . This metabolic process is crucial for the activation of this compound’s antihistamine and anti-inflammatory properties .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The distribution of this compound is influenced by factors such as tissue permeability and the presence of binding sites .

Subcellular Localization

This compound’s subcellular localization plays a role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with histamine H1 receptors and other target proteins . Post-translational modifications and targeting signals may influence the specific compartments or organelles where this compound exerts its effects .

Méthodes De Préparation

Norketotifen is synthesized from ketotifen through a demethylation process. The synthetic route involves the removal of a methyl group from ketotifen, resulting in the formation of this compound . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the demethylation process. Industrial production methods for this compound are still under research and development, with a focus on optimizing yield and purity .

Analyse Des Réactions Chimiques

Norketotifen undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Propriétés

IUPAC Name

2-piperidin-4-ylidene-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NOS/c20-16-11-13-3-1-2-4-14(13)17(12-5-8-19-9-6-12)15-7-10-21-18(15)16/h1-4,7,10,19H,5-6,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSYPCSSDZBWHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34580-20-6
Record name Norketotifen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034580206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 34580-20-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORKETOTIFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z24BD2IFB3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Norketotifen
Reactant of Route 2
Reactant of Route 2
Norketotifen
Reactant of Route 3
Norketotifen
Reactant of Route 4
Norketotifen
Reactant of Route 5
Norketotifen
Reactant of Route 6
Norketotifen
Customer
Q & A

Q1: What is the relationship between ketotifen and norketotifen?

A1: this compound is the primary active metabolite of ketotifen, formed through demethylation in the liver. [] While both compounds possess antihistaminic and anti-inflammatory properties, this compound demonstrates a superior safety profile, particularly regarding sedation. Ketotifen's use is limited clinically due to its sedative effects, a characteristic not observed with this compound even at high doses. [] This difference in sedation is further explored in research comparing the atropisomers of both compounds. []

Q2: How does this compound exert its anti-inflammatory effects?

A2: this compound demonstrates potent dose-dependent inhibition of TNFα release from activated human buffy coat preparations. [] TNFα is a pro-inflammatory cytokine, and its inhibition suggests a mechanism by which this compound exerts its anti-inflammatory effects.

Q3: Beyond its anti-inflammatory and antihistaminic properties, does this compound exhibit activity against other diseases?

A3: Recent research suggests that ketotifen, with this compound as its active metabolite, demonstrates both blood schizonticidal and liver-stage efficacy against malaria. [] This finding highlights this compound's potential as an antimalarial agent and warrants further investigation.

Q4: Has this compound been investigated in clinical trials for any specific conditions?

A4: Yes, this compound has been studied in clinical trials for the treatment of allergic rhinitis in adults. [] The efficacy and safety data from these trials contribute to understanding the potential clinical applications of this compound. Additionally, there have been investigations into this compound's potential for treating uncomplicated influenza-like illnesses. []

Q5: Does the stereochemistry of this compound impact its sedative effects?

A5: Research indicates that the S-atropisomer of this compound (SN) induces less sedation compared to ketotifen and the R-atropisomer of this compound (RN) in rodent models. [] This suggests that the spatial arrangement of atoms in this compound plays a crucial role in its pharmacological activity, particularly its sedative effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.